molecular formula C18H18N4O3S2 B11100217 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylacetamide

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylacetamide

Cat. No.: B11100217
M. Wt: 402.5 g/mol
InChI Key: FFNICCBNGQISLL-UHFFFAOYSA-N
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Description

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylacetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylacetamide involves several steps. One common method involves the reaction of 2-[(methylthio)carbonthioyl]hydrazones with N-(4-nitrophenyl)acetohydrazonoyl bromide in absolute ethanol in the presence of triethylamine . The reaction mixture is then subjected to recrystallization from ethanol or an ethanol/benzene mixture to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylacetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylacetamide can be compared with other thiadiazole derivatives, such as:

The unique combination of the thiadiazole ring and the sulfamoyl group in this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C18H18N4O3S2/c1-2-17-20-21-18(26-17)22-27(24,25)15-10-8-14(9-11-15)19-16(23)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,23)(H,21,22)

InChI Key

FFNICCBNGQISLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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